molecular formula C12H9Cl3Si B106521 p-Trichlorosilylbiphenyl CAS No. 18030-61-0

p-Trichlorosilylbiphenyl

Cat. No.: B106521
CAS No.: 18030-61-0
M. Wt: 287.6 g/mol
InChI Key: DHCRMIWRXITVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Trichlorosilylbiphenyl typically involves the reaction of biphenyl with trichlorosilane in the presence of a catalyst. The reaction can be represented as follows:

C12H10+HSiCl3C12H9SiCl3+H2\text{C}_{12}\text{H}_{10} + \text{HSiCl}_{3} \rightarrow \text{C}_{12}\text{H}_{9}\text{SiCl}_{3} + \text{H}_{2} C12​H10​+HSiCl3​→C12​H9​SiCl3​+H2​

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is typically maintained between 50°C and 100°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the product .

Chemical Reactions Analysis

Types of Reactions: p-Trichlorosilylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.

    Oxidation: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with various functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acids, such as hydrochloric acid.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

p-Trichlorosilylbiphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Trichlorosilylbiphenyl involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids and nucleotides, leading to the modification of their structure and function. This interaction can affect various molecular pathways, such as signal transduction and gene expression .

Comparison with Similar Compounds

    p-Xenyltrichlorosilane: Similar to p-Trichlorosilylbiphenyl, it contains a trichlorosilyl group attached to a biphenyl moiety.

    Biphenyl-4-yl-trichlorosilane: Another compound with a trichlorosilyl group attached to a biphenyl moiety.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

trichloro-(4-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRMIWRXITVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170945
Record name p-Trichlorosilylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18030-61-0
Record name 4-(Trichlorosilyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18030-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Trichlorosilylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trichlorosilylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.